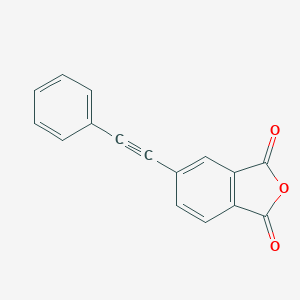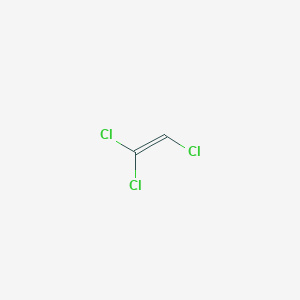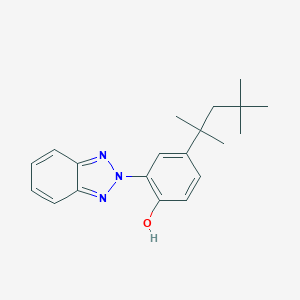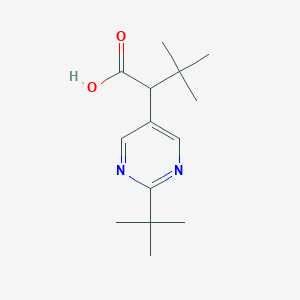
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate. The compound's unique chemical structure and properties make it a promising candidate for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood. However, studies have shown that the compound acts as an inhibitor of various enzymes and proteins involved in disease pathways. The compound's ability to target specific enzymes and proteins makes it a promising candidate for drug development.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid are still under investigation. However, studies have shown that the compound has anti-inflammatory and anti-cancer properties. The compound's ability to target specific enzymes and proteins involved in disease pathways may lead to fewer side effects than traditional drugs.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments include its unique chemical structure and properties, its potential as a drug candidate, and its ability to target specific enzymes and proteins involved in disease pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and the need for further research to fully understand its mechanism of action.
Future Directions
The future directions for research on 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid include the investigation of its potential as a drug candidate for the treatment of various diseases, the optimization of its synthesis method, and the identification of its mechanism of action. Additionally, further research is needed to investigate the compound's potential side effects and toxicity. The development of new analogs and derivatives of the compound may also lead to the discovery of new drug candidates with improved properties.
Conclusion:
In conclusion, 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a promising chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate. The compound's unique chemical structure and properties make it an attractive candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and potential side effects. The development of new analogs and derivatives of the compound may also lead to the discovery of new drug candidates with improved properties.
Synthesis Methods
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a multistep process that involves the use of various chemical reagents and catalysts. The synthesis starts with the reaction of tert-butylacetic acid with 2-chloro-5-iodopyrimidine, followed by the addition of lithium diisopropylamide and 3,3-dimethylbutyraldehyde. The final product is obtained after purification and isolation steps.
Scientific Research Applications
The potential applications of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in scientific research are vast. The compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound's unique chemical structure and properties make it an attractive candidate for drug development.
properties
CAS RN |
122936-20-3 |
|---|---|
Product Name |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
InChI Key |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
synonyms |
5-Pyrimidineacetic acid, -alpha-,2-bis(1,1-dimethylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



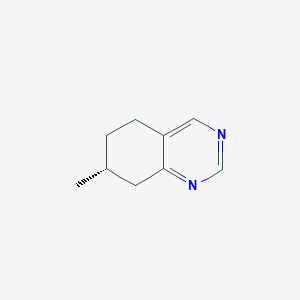
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
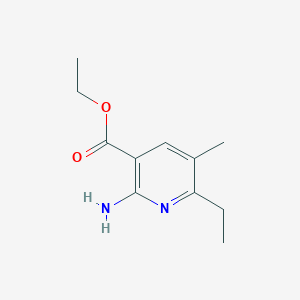
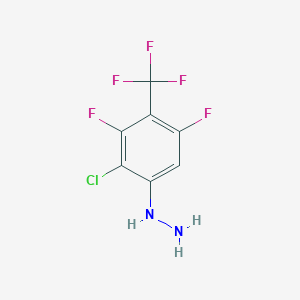
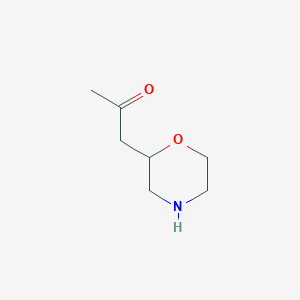
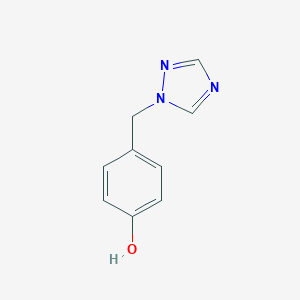
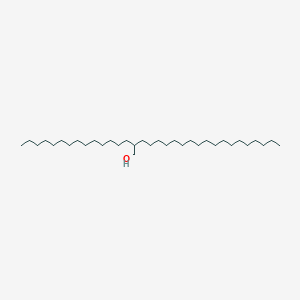

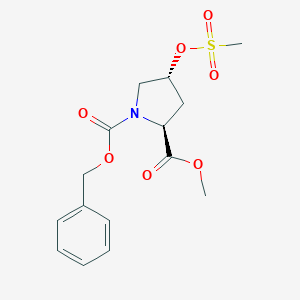
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
